4-Amino-3-hydroxypyridine Sulfate
Overview
Description
4-Amino-3-hydroxypyridine Sulfate, also known as (4-aminopyridin-3-yl) hydrogen sulfate, is a sulfur molecular entity . It has a molecular formula of C5H6N2O4S and a molecular weight of 190.18 g/mol . It is identified by the CAS number 100130-15-2 .
Synthesis Analysis
A direct and environment-friendly method has been reported to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . This method is simple, green, and renewable .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-hydroxypyridine Sulfate can be represented by the InChI string: InChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5 (4)11-12 (8,9)10/h1-3H, (H2,6,7) (H,8,9,10)
. The Canonical SMILES representation is C1=CN=CC (=C1N)OS (=O) (=O)O
.
Chemical Reactions Analysis
4-Amino-3-hydroxypyridine Sulfate is used as a precursor for hair dyes. It reacts with primary intermediates to form the final dye. The reaction can be accelerated by the addition of an oxidizing agent (e.g., hydrogen peroxide), but can also be achieved by air oxidation .
Physical And Chemical Properties Analysis
4-Amino-3-hydroxypyridine Sulfate has a molecular weight of 190.18 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 190.00482785 g/mol . Its Topological Polar Surface Area is 111 Ų .
Scientific Research Applications
Pharmacokinetics and Metabolism : A study identified 3-hydroxy-4-aminopyridine sulfate as a primary metabolite in animal models following oral dosing of 4-aminopyridine, a potassium channel blocker used to improve walking in patients with multiple sclerosis. This suggests that 4-Amino-3-hydroxypyridine Sulfate might be involved in pharmacokinetics and drug metabolism processes (Caggiano, Blight, & Parry, 2013).
Environmental Biodegradation : Research into the biodegradation of 4-aminopyridine, an agrichemical and bird repellent, found that it is metabolized by certain bacteria to generate 4-Amino-3-hydroxypyridine, among other intermediates. This indicates its role in environmental biodegradation processes (Takenaka, Nomura, Minegishi, & Yoshida, 2013).
Iron Chelation and Tyrosinase Inhibition : 3-Hydroxypyridine-4-ones, structurally related to 4-Amino-3-hydroxypyridine Sulfate, have potential as orally active iron chelators and are used in the treatment of thalassaemia. However, they also inhibit tyrosinase, an enzyme involved in melanin synthesis (Hider & Lerch, 1989).
Chemical Analysis : 2-Amino-3-hydroxypyridine, similar to 4-Amino-3-hydroxypyridine Sulfate, is used as a chromogenic reagent for the spectrophotometric determination of osmium, indicating its utility in chemical analysis (Mehta, Garg, & Singh, 1976).
Antibacterial Activity : Computational methods were used to design novel 3-hydroxypyridine-4-one derivatives, which showed good inhibitory activity against bacterial strains. This suggests potential antibacterial applications for compounds structurally related to 4-Amino-3-hydroxypyridine Sulfate (Sabet, Fassihi, Hemmateenejad, Saghaie, Miri, & Gholami, 2012).
Antimalarial Properties : Basic 3-hydroxypyridin-4-ones, which include structural analogs of 4-Amino-3-hydroxypyridine Sulfate, have shown potential as antimalarial agents. The study suggests that introducing basic nitrogen centers into these compounds could enhance their antimalarial activity (Dehkordi, Liu, & Hider, 2008).
Safety And Hazards
The safety data sheet for 4-Amino-3-hydroxypyridine Sulfate indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and store in a well-ventilated place .
Future Directions
properties
IUPAC Name |
(4-aminopyridin-3-yl) hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5(4)11-12(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYGMFPQJLJNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-hydroxypyridine Sulfate | |
CAS RN |
100130-15-2 | |
Record name | (4-Amino-3-pyridyl) hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-AMINO-3-PYRIDYL) HYDROGEN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2432XF5PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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